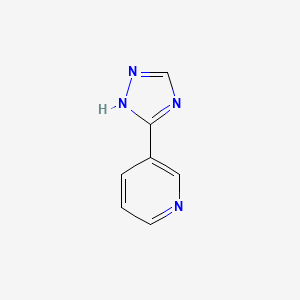

3-(1H-1,2,4-triazol-3-yl)pyridine

Overview

Description

3-(1H-1,2,4-triazol-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is known for its significant biological and chemical properties, making it a valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine to yield the desired triazole derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(1H-1,2,4-triazol-3-yl)pyridine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

Reduction: Formation of pyridine-3-methanol derivatives.

Substitution: Formation of various alkylated triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

3-(1H-1,2,4-triazol-3-yl)pyridine is primarily recognized for its role in drug discovery. It has been identified as a potent inhibitor of specific enzymes associated with fungal infections. This property makes it valuable in the development of antifungal medications. For instance, derivatives of this compound have shown efficacy against strains of Candida and Geotrichum, with minimum inhibitory concentrations (MIC) lower than 25 µg/mL, outperforming traditional antifungals like fluconazole .

Xanthine Oxidase Inhibition

Another notable application is in the design of xanthine oxidase inhibitors. A specific derivative, 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, has been developed for lowering serum uric acid levels, which is crucial in treating conditions like gout .

Agricultural Chemistry

Fungicides and Herbicides

In agricultural chemistry, this compound serves as a key component in formulating fungicides and herbicides. Its ability to inhibit fungal growth helps protect crops from diseases and enhances agricultural productivity. Research indicates that formulations containing this compound can effectively manage crop diseases caused by various pathogens .

Material Science

Synthesis of Advanced Materials

The compound is also utilized in material science for synthesizing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability .

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound functions as a reagent in various analytical techniques. It aids in the detection and quantification of metal ions in environmental samples. This application is particularly important for monitoring environmental pollutants and ensuring compliance with safety regulations .

Biochemical Research

Enzyme Mechanism Studies

Researchers employ this compound to study enzyme mechanisms and interactions within biological systems. Its ability to interact with various biological molecules allows for insights into metabolic pathways and enzyme functionality .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Antifungal drug development; xanthine oxidase inhibition |

| Agricultural Chemistry | Development of fungicides and herbicides |

| Material Science | Synthesis of durable polymers and coatings |

| Analytical Chemistry | Detection and quantification of metal ions |

| Biochemical Research | Studies on enzyme mechanisms and interactions |

Mechanism of Action

The mechanism by which 3-(1H-1,2,4-triazol-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

- 2-(1H-1,2,4-triazol-3-yl)pyridine

- 2-(1H-1,2,3-triazol-4-yl)pyridine

- 2,6-bis(1,2,3-triazol-4-yl)pyridine

Comparison: 3-(1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific triazole ring position, which influences its binding affinity and selectivity towards certain enzymes. Compared to 2-(1H-1,2,4-triazol-3-yl)pyridine, it exhibits higher selectivity for certain molecular targets, making it more effective in specific applications .

Biological Activity

3-(1H-1,2,4-triazol-3-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its pharmacological potential, and when combined with a pyridine moiety, it exhibits a range of biological effects including antifungal, antibacterial, anticancer, and neuroprotective properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is CHN, featuring a pyridine ring substituted with a 1,2,4-triazole group. This structural configuration plays a critical role in its biological activity.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, compounds synthesized from this framework have shown efficacy against various Candida species. In one study, certain derivatives displayed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming fluconazole in efficacy .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| A | Candida albicans | ≤ 25 | |

| B | Rhodotorula mucilaginosa | ≤ 25 | |

| C | Candida tropicalis | ≥ 25 |

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored. A study highlighted the synthesis of several triazole-based compounds that exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring significantly influenced antibacterial potency .

Anticancer Activity

Several studies have reported the anticancer potential of triazole-pyridine hybrids. For example, compounds derived from this class have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation. One notable finding is that specific derivatives exhibited IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

Emerging research suggests that some derivatives of this compound may possess neuroprotective properties. In animal models, these compounds have been shown to increase latency in seizure onset and reduce neuronal damage following induced seizures . This neurotropic activity is particularly relevant for developing treatments for neurodegenerative diseases.

Case Studies

Case Study 1: Antifungal Screening

In a comprehensive study involving the synthesis of novel pyridine-based triazoles, researchers evaluated their antifungal activity against clinical isolates of Candida species. The most active compounds were identified through MIC testing and showed superior efficacy compared to traditional antifungals .

Case Study 2: Anticancer Evaluation

A series of triazole-pyridine hybrids were synthesized and tested against various cancer cell lines. The results indicated that modifications to the triazole moiety enhanced anticancer activity significantly. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 3-(1H-1,2,4-triazol-3-yl)pyridine derivatives?

Synthetic routes often involve palladium-catalyzed cross-coupling reactions, hydrogenation, or cyclization of precursors. For example:

- Suzuki coupling : 3-Bromo-5-(1H-1,2,4-triazol-3-yl)pyridine derivatives can react with alkynes or arylboronic acids under Pd catalysis to introduce functional groups (e.g., phenylethynyl or cyclopropyl substituents) .

- Hydrogenation : Reduction of nitro groups (e.g., converting 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine to 4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)aniline) using H₂ and catalysts like Pd/C .

- Cyclization : Precursors such as 2-cyano-N-(1H-1,2,4-triazol-3-yl)acetamide undergo cyclization with ethylamine or morpholine to form pyridine-fused triazoles .

Purification : Techniques like supercritical fluid chromatography (SFC) or medium-pressure liquid chromatography (MPLC) are critical for isolating enantiomers or removing byproducts .

Q. How can structural elucidation of triazole-pyridine derivatives be systematically validated?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in pyridine and triazole rings show distinct splitting patterns (e.g., δ 8.78–8.76 ppm for pyridin-2-yl protons) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns (e.g., m/z 390.1 for [M+H]⁺ in nitrobenzyl derivatives) .

- Chromatography : HPLC and SFC assess purity (>95%) and resolve stereoisomers (e.g., SFC retention times of 1.41 and 2.45 min for enantiomers 96 and 97) .

Advanced Research Questions

Q. What strategies resolve stereochemical complexities in triazole-pyridine enantiomers?

Key methodologies include:

- Chiral SFC : Using columns like Chiralpak AD-H with CO₂/MeOH mobile phases to separate enantiomers (e.g., compounds 96 and 97 with retention times of 1.41 and 2.45 min) .

- X-ray crystallography : SHELX software refines crystal structures to confirm absolute configuration, particularly for metal complexes (e.g., Ce³+ or Dy³+ coordination compounds) .

- Chiral shift reagents : Europium-based reagents induce splitting in NMR signals to quantify enantiomeric excess .

Q. How does this compound function as a ligand in coordination chemistry and material science?

- Coordination modes : The triazole N2 and pyridine N atoms chelate lanthanides (Ce³+, Dy³+) to form stable complexes, characterized by FT-IR (ν(N–M) at 400–500 cm⁻¹) and fluorescence spectroscopy .

- Material applications : As an ancillary ligand in Ir(III) complexes for OLEDs, it modulates HOMO-LUMO gaps, enabling greenish-blue emission (e.g., λₑₘ ~470 nm with EQE up to 33.5%) .

Q. What in vivo and in vitro models evaluate the bioactivity of triazole-pyridine derivatives?

- Toxicity profiling : LD₅₀ values (e.g., 160.6 mg/kg for compound 3) are determined in rodent models, alongside serum biomarkers (ALT, AST, creatinine) to assess hepatic/renal toxicity .

- Histopathology : Liver and kidney tissues are examined for necrosis, vacuolar degeneration, or pyknotic nuclei post-exposure to derivatives .

- Enzyme inhibition : Derivatives are screened against targets like c-jun N-terminal kinase (JNK) using kinase assays and X-ray crystallography to validate binding modes .

Q. How are computational methods integrated to optimize triazole-pyridine derivatives for drug design?

- Molecular docking : Triazole-pyridine scaffolds are docked into enzyme active sites (e.g., JNK3) to predict binding affinities and guide substituent modifications .

- QSAR modeling : Electronic parameters (Hammett σ) and steric effects of substituents (e.g., CF₃ or cyclopropyl groups) correlate with biological activity .

Q. What challenges arise in characterizing metal-triazole-pyridine complexes?

- Paramagnetism : Lanthanide complexes (e.g., Ho³+) require SQUID magnetometry to analyze magnetic properties, complicating NMR interpretation .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >300°C for Ce³+ complexes), critical for material applications .

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUBXXBFRUAXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177771 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-63-3 | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.